molecular formula C15H18N2O4S B12806715 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- CAS No. 132885-44-0

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)-

Cat. No.: B12806715
CAS No.: 132885-44-0
M. Wt: 322.4 g/mol
InChI Key: FGIVEHAQQFWDEV-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves multiple steps. One common method starts with the precursor methyl 3-amino-3-(2-chlorophenyl)propanoate. This precursor undergoes acid-amine coupling with a series of amine derivatives under mild reaction conditions, leading to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure of the products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the phenylthio group.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction can lead to the removal of the phenylthio group.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves its interaction with specific molecular targets. For instance, it can inhibit uridine phosphorylase, an enzyme involved in the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . This inhibition can disrupt the metabolic pathways of certain microorganisms, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
  • 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
  • 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyethoxy, dimethyl, and phenylthio groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .

Properties

CAS No.

132885-44-0

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-3,5-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4S/c1-11-13(19)16(2)15(20)17(10-21-9-8-18)14(11)22-12-6-4-3-5-7-12/h3-7,18H,8-10H2,1-2H3

InChI Key

FGIVEHAQQFWDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)COCCO)SC2=CC=CC=C2

Origin of Product

United States

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